n-Cyclopropyl-N-phenylmethanesulfonamide
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Overview
Description
n-Cyclopropyl-N-phenylmethanesulfonamide is an organic compound with the molecular formula C10H13NO2S and a molecular weight of 211.28 g/mol . This compound is characterized by the presence of a cyclopropyl group attached to a phenylmethanesulfonamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Cyclopropyl-N-phenylmethanesulfonamide typically involves the reaction of cyclopropylamine with phenylmethanesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk chemicals and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
n-Cyclopropyl-N-phenylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and sodium methoxide (NaOCH3) are commonly used.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
n-Cyclopropyl-N-phenylmethanesulfonamide is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of n-Cyclopropyl-N-phenylmethanesulfonamide involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of the NLRP3 inflammasome, a multiprotein complex involved in the inflammatory response. The compound inhibits the activation of the inflammasome, thereby reducing the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide: Another compound with a cyclopropyl group and sulfonamide moiety, studied for its anti-inflammatory properties.
1-cyclopropyl-N-methyl-1-phenylmethanesulfonamide: Similar structure but with a methyl group instead of a phenyl group, used in various chemical reactions.
Uniqueness
n-Cyclopropyl-N-phenylmethanesulfonamide is unique due to its specific combination of a cyclopropyl group and a phenylmethanesulfonamide moiety, which imparts distinct chemical and biological properties. Its ability to inhibit the NLRP3 inflammasome sets it apart from other similar compounds .
Properties
Molecular Formula |
C10H13NO2S |
---|---|
Molecular Weight |
211.28 g/mol |
IUPAC Name |
N-cyclopropyl-N-phenylmethanesulfonamide |
InChI |
InChI=1S/C10H13NO2S/c1-14(12,13)11(10-7-8-10)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 |
InChI Key |
ZZNKSBXLQITYCV-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N(C1CC1)C2=CC=CC=C2 |
Origin of Product |
United States |
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